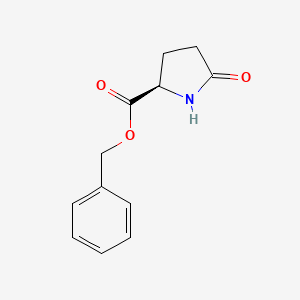

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate

Description

Historical Trajectory and Evolving Significance of Pyroglutamic Acid Derivatives as Chiral Scaffolds

The utility of pyroglutamic acid, a cyclized derivative of glutamic acid, as a chiral precursor has a rich history. Initially recognized for its presence in biological systems, its potential in asymmetric synthesis began to be systematically explored in the latter half of the 20th century. The real surge in its application has been witnessed over the last four decades, establishing it as a "privileged" chiral synthon. researchgate.net

Derived from the readily available and inexpensive "chiral pool" of natural amino acids, pyroglutamic acid offers a cost-effective and reliable source of chirality. researchgate.net Its two distinct carbonyl groups—the lactam and the carboxylic acid—along with the lactam nitrogen, provide multiple points for chemical modification, opening up diverse synthetic pathways. researchgate.net Early applications often involved leveraging the inherent chirality of pyroglutamic acid to synthesize other chiral molecules, including proline and pyroglutaminol derivatives, through selective reductions.

Over time, the synthetic community has developed increasingly sophisticated methods to manipulate the pyroglutamic acid scaffold. This has led to the creation of a vast library of derivatives, including (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, which serve as versatile building blocks for a wide array of bioactive compounds. These include angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor antagonists, and various natural products. researchgate.net The evolution of its use from a simple chiral starting material to a highly adaptable chiral scaffold underscores its enduring importance in organic synthesis.

Stereochemical Rationale and Enantiomeric Purity Imperatives for this compound in Asymmetric Synthesis

The absolute configuration of a chiral molecule is paramount in determining its biological activity. In drug discovery and development, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. This necessitates the synthesis of enantiomerically pure compounds.

This compound, with its defined (R)-stereochemistry at the C2 position, serves as a crucial starting point for the synthesis of molecules where this specific configuration is essential for biological function. The rigid pyrrolidinone ring locks the stereocenter, allowing for the transfer of chirality to new stereocenters with a high degree of stereocontrol during subsequent chemical transformations.

The benzyl (B1604629) ester functionality in this compound serves a dual purpose. It protects the carboxylic acid, preventing it from undergoing unwanted reactions, and its lipophilicity can influence the solubility and reactivity of the molecule in organic solvents. This protecting group can be selectively removed under various conditions to liberate the carboxylic acid for further functionalization, such as peptide couplings. The enantiomeric purity of this building block is therefore a critical quality parameter, as any contamination with the (S)-enantiomer would lead to the formation of the undesired diastereomer in the final product, complicating purification and potentially compromising biological efficacy.

Research Landscape and Strategic Objectives for Scholarly Investigation of this Chiral Building Block

The current research landscape for this compound and related pyroglutamic acid derivatives is vibrant and focused on several strategic objectives. A primary goal is the continued development of novel synthetic methodologies that utilize this chiral building block to access complex molecular architectures with high efficiency and stereoselectivity.

A significant area of investigation lies in medicinal chemistry, where this compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. For instance, it is a building block for certain neuroprotective agents and has been employed in the development of calpain inhibitors, which are of interest for treating neurodegenerative diseases. The rigid scaffold of the pyrrolidinone ring is often used as a peptidomimetic to impart conformational constraint and improve metabolic stability in drug candidates.

Future research is likely to focus on expanding the utility of this compound in asymmetric catalysis, either as a component of a chiral ligand or as a chiral auxiliary. Furthermore, the development of more sustainable and efficient methods for the synthesis of this building block itself is an ongoing objective. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the strategic importance of versatile and reliable chiral building blocks like this compound is set to increase.

Detailed Research Findings

The utility of this compound is underpinned by its specific physicochemical and spectroscopic properties, which are crucial for its application in synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-125 °C ontosight.ai |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data of this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 7.39 - 7.30 (m, 5H, Ar-H) | δ 175.0 (C=O, lactam) |

| δ 6.20 (br s, 1H, NH) | δ 171.8 (C=O, ester) |

| δ 5.23 (d, J=12.2 Hz, 1H, OCH₂) | δ 135.2 (Ar-C) |

| δ 5.16 (d, J=12.2 Hz, 1H, OCH₂) | δ 128.7 (Ar-CH) |

| δ 4.40 (dd, J=8.8, 5.6 Hz, 1H, CH) | δ 128.6 (Ar-CH) |

| δ 2.55 - 2.40 (m, 2H, CH₂) | δ 128.4 (Ar-CH) |

| δ 2.35 - 2.25 (m, 2H, CH₂) | δ 67.6 (OCH₂) |

| δ 56.5 (CH) | |

| δ 29.4 (CH₂) | |

| δ 25.0 (CH₂) |

Applications in the Synthesis of Bioactive Molecules

The strategic application of this compound as a chiral building block is evident in the synthesis of various biologically active compounds.

| Target Molecule Class | Synthetic Utility of this compound |

| Calpain Inhibitors | Serves as a key chiral scaffold for the synthesis of selective calpain inhibitors, which have potential therapeutic applications in neurodegenerative diseases. |

| Neuroprotective Agents | Utilized as a precursor in the development of novel neuroprotective agents. |

| Peptidomimetics | The rigid pyrrolidinone core mimics peptide turns, making it a valuable component in the design of peptidomimetics with enhanced stability and biological activity. |

| Chiral Ligands | Can be chemically modified to serve as a chiral ligand in asymmetric catalysis, facilitating the synthesis of other enantiomerically enriched compounds. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOCDGGRHAHOJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Functionalization of the R Benzyl 5 Oxopyrrolidine 2 Carboxylate Scaffold

Regio- and Stereoselective Functional Group Interconversions

The strategic manipulation of the functional groups within (R)-benzyl 5-oxopyrrolidine-2-carboxylate is fundamental to its utility as a synthetic intermediate. Reductive transformations, selective oxidations, halogenations, and ester manipulations allow for precise control over the final molecular architecture.

Reductive Transformations of Lactam Carbonyl and Ester Groups Leading to Amino Alcohols or Other Reduced Forms

The simultaneous or selective reduction of the lactam carbonyl and the benzyl (B1604629) ester groups of pyroglutamic acid derivatives opens pathways to valuable chiral synthons like amino alcohols. The choice of reducing agent and reaction conditions dictates the outcome of these transformations.

Powerful reducing agents such as lithium aluminum hydride (LiH4) can reduce both the lactam and the ester functionalities. This comprehensive reduction yields chiral amino alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and natural products. The specific product obtained depends on the starting pyroglutamate (B8496135) derivative.

For more controlled reductions, specific reagents are employed. For instance, the selective reduction of the ester group while preserving the lactam can be achieved using milder reducing agents. Conversely, conditions can be optimized to favor the reduction of the lactam carbonyl, leading to the formation of substituted prolinol derivatives. These transformations are often highly stereoselective, preserving the chirality of the parent molecule.

Table 1: Reductive Transformations of this compound Derivatives

| Starting Material | Reducing Agent | Key Transformation | Product Type |

| This compound | LiAlH4 | Reduction of lactam and ester | Chiral amino alcohol |

| N-protected this compound | NaBH4/I2 | Selective reduction of lactam | N-protected (R)-prolinol derivative |

| This compound | Catalytic Hydrogenation (e.g., H2/Pd-C) | Debenzylation | (R)-5-Oxopyrrolidine-2-carboxylic acid |

Selective Oxidation and Halogenation of the Pyrrolidine (B122466) Ring and Substituents

The pyrrolidine ring of this compound can be selectively functionalized through oxidation and halogenation reactions. These modifications introduce new reactive handles for further derivatization.

Oxidation of the pyrrolidine ring can be achieved at various positions, depending on the reagents and directing groups used. For example, oxidation at the C4 position can introduce a hydroxyl group, leading to the synthesis of hydroxyproline (B1673980) derivatives. beilstein-journals.org The stereochemistry of this hydroxylation can often be controlled, yielding specific diastereomers. beilstein-journals.org Reagents such as ruthenium tetroxide (RuO4) have been used for ring oxidation, though challenges with this reagent have led to the exploration of alternative methods like electrophilic fluorination. acs.org

Halogenation, particularly at the C3 and C4 positions of the pyrrolidine ring, provides a route to a variety of functionalized intermediates. Electrophilic halogenating agents can be used to introduce fluorine, chlorine, bromine, or iodine atoms. researchgate.net For instance, electrophilic fluorination of pyroglutamate-derived lactam enolates has been investigated for the synthesis of 4-fluoroglutamic acids. acs.org The diastereoselectivity of these reactions is a critical aspect, often influenced by the nature of the substituents on the pyrrolidine ring. acs.org

Table 2: Selective Oxidation and Halogenation Reactions

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Class |

| Hydroxylation | Davis oxaziridine (B8769555) on lithium enolate | C4 | 4-Hydroxypyroglutamate derivatives beilstein-journals.org |

| Fluorination | N-fluorobenzenesulfonimide (NFSi) on lactam enolate | C4 | 4-Fluoropyroglutamate derivatives acs.org |

| Arylation | Pd-catalyzed with 8-aminoquinoline (B160924) directing group | C3 | 3-Aryl pyroglutamic acid derivatives acs.org |

Ester Hydrolysis and Re-esterification for Carboxylate Functionalization

The benzyl ester of this compound serves as a versatile protecting group that can be readily cleaved to unmask the carboxylic acid. This hydrolysis is typically achieved under mild conditions, such as catalytic hydrogenation or treatment with acid or base, which minimizes the risk of racemization. nih.govfrontiersin.org The resulting (R)-5-oxopyrrolidine-2-carboxylic acid is a key intermediate for further modifications at the carboxylate position. medchemexpress.com

Once the carboxylic acid is liberated, it can be re-esterified with a variety of alcohols to introduce different ester functionalities. This process, often carried out via Fischer esterification or by using coupling agents, allows for the fine-tuning of the molecule's properties for specific applications. masterorganicchemistry.commdpi.com For example, conversion to a methyl or ethyl ester might be desirable for subsequent reactions where the benzyl group is not suitable. This flexibility in ester modification is crucial for the synthesis of diverse libraries of compounds.

Derivatization at the Pyrrolidine Nitrogen and Carboxylate Position

The pyrrolidine nitrogen and the carboxylate group are primary sites for derivatization, enabling the construction of a wide range of analogs with diverse biological activities.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring in this compound can be readily functionalized through alkylation and acylation reactions, provided it is not part of the lactam. For derivatives where the lactam has been reduced, the resulting secondary amine is a nucleophilic center for such modifications.

N-alkylation is typically achieved by reacting the pyroglutamate derivative with an alkyl halide in the presence of a base. mdpi.com This introduces an alkyl group onto the nitrogen atom, which can be important for modulating the biological activity of the final compound. N-acylation, on the other hand, involves the reaction with an acyl chloride or anhydride (B1165640) to form an amide linkage. researchgate.net This is a common strategy for introducing a variety of functional groups and for the synthesis of peptide-like structures. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed to control the reactivity of the nitrogen during these transformations. chemicalbook.comthermofisher.com

Amidation, Hydrazinolysis, and Formation of Imine-based Derivatives from the Carboxylate Moiety

The carboxylate group, after hydrolysis of the benzyl ester, is a key handle for a variety of transformations, including amidation, hydrazinolysis, and the formation of imine-based derivatives.

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This is a widely used reaction in medicinal chemistry to generate libraries of compounds for structure-activity relationship studies. mdpi.com A variety of coupling agents can be employed to facilitate this transformation. The synthesis of 1-benzyl-5-oxopyrrolidine-2-carboxamides has been explored for the development of selective calpain inhibitors. nih.gov

Hydrazinolysis, the reaction of the ester with hydrazine (B178648), converts the carboxylate group into a hydrazide. nih.gov This functional group is a versatile intermediate for the synthesis of various heterocyclic compounds and for use in bioorthogonal conjugation reactions. nih.gov

The formation of imine-based derivatives, or Schiff bases, can be achieved by reacting an aldehyde or ketone with a primary amine derivative of the pyroglutamate scaffold. libretexts.org While not a direct transformation of the carboxylate, derivatization of the carboxylate to an amine, followed by reaction with a carbonyl compound, opens up pathways to imine-containing structures.

Formation of Complex Conjugates and Hybrid Molecules

The inherent functionality of the this compound core—comprising a secondary amine (after N-deprotection), a lactam carbonyl, and a carboxylate group—offers multiple handles for chemical modification. These sites allow for its conjugation with other molecular entities and its integration into larger, more complex hybrid structures.

Integration into Peptidomimetic and Dipeptide Structures via Solid-Phase Synthesis

The structural resemblance of the pyroglutamate core to a constrained glutamic acid analogue makes it an ideal component for peptidomimetics, which are designed to mimic or block the biological functions of peptides. Solid-phase peptide synthesis (SPPS) provides an efficient platform for incorporating this scaffold into peptide chains. clockss.org Using standard resins like Wang or Rink amide resin, the this compound unit can be coupled to amino acids or other building blocks. clockss.orgnih.gov

This strategy has been effectively employed in the development of selective calpain inhibitors. google.com Researchers have synthesized a series of 1-benzyl-5-oxopyrrolidine-2-carboxamides, where the carboxylate group is converted to an amide by coupling with various amino acid derivatives. This modification at the C-terminus allows for the exploration of structure-activity relationships by introducing diverse P1' residues. google.com The solid-phase approach facilitates the rapid generation of a library of such compounds, enabling systematic optimization of properties like metabolic stability and target potency. clockss.orggoogle.com

Table 1: Examples of Peptidomimetic Structures Derived from the Pyrrolidine Scaffold

| Compound Class | Description | Synthetic Method | Key Feature | Reference |

| Calpain Inhibitors | Ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides. | Solution-phase coupling or Solid-Phase Synthesis. | Pyrrolidine core acts as a P2-P3 mimetic. | google.com |

| TRH Analogues | Spirocyclic lactams designed as thyrotropin-releasing hormone (TRH) mimetics. | Multi-step solution-phase synthesis. | Constrained conformation mimics peptide turn. | |

| General Dipeptides | Dipeptides containing oxazole-based amino acids coupled to the pyrrolidine core. | Solid-Phase Peptide Synthesis (SPPS) on Wang resin. | Integration of heterocyclic amino acids. | nih.gov |

Hybridization with Diverse Heterocyclic Systems (e.g., Azoles, Diazoles, Hydrazones)

Hybridizing the this compound scaffold with other heterocyclic systems is a powerful strategy for creating novel chemical entities with unique pharmacological profiles. The carboxylate functionality is a common starting point for such modifications. For instance, it can be converted to a hydrazide, which serves as a versatile intermediate for constructing a variety of heterocyclic adducts. clearsynth.com

Research has demonstrated the synthesis of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties. clearsynth.com The typical synthetic sequence involves:

Conversion of the carboxylic acid (or its ester) to a carbohydrazide (B1668358) using hydrazine hydrate.

Condensation of the resulting hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones).

Cyclization reactions of the hydrazide with diketones or other appropriate reagents to form azole or diazole rings, such as pyrazoles or pyrroles. clearsynth.com

For example, the reaction of a 5-oxopyrrolidine-carbohydrazide with pentane-2,4-dione can yield a pyrazole-substituted derivative, while reaction with hexane-2,5-dione can lead to a pyrrole-substituted hybrid molecule. clearsynth.com This modular approach allows for the generation of extensive libraries of complex molecules where the pyrrolidine core is decorated with a wide array of heterocyclic systems, significantly expanding the accessible chemical space for drug discovery.

Table 2: Synthetic Pathways to Pyrrolidine-Heterocycle Hybrids

| Precursor Moiety | Reagent | Resulting Heterocycle | Description | Reference |

| Carbohydrazide | Aromatic Aldehyde (ArCHO) | Hydrazone (Schiff Base) | Condensation reaction to form an N-acylhydrazone linkage. | clearsynth.com |

| Carbohydrazide | Pentane-2,4-dione | Pyrazole | Cyclocondensation to form a 3,5-dimethylpyrazole (B48361) ring. | clearsynth.com |

| Carbohydrazide | Hexane-2,5-dione | Pyrrole | Paal-Knorr type cyclization to form a 2,5-dimethylpyrrole ring. | clearsynth.com |

| Carboxylic Acid | Substituted Benzylamines | Thienopyrimidine Amide | Peptide coupling reaction to link the pyrrolidine core to a thienopyrimidine system. |

Annulation Reactions for Polycyclic Structures Incorporating the Pyrrolidine Core

Annulation, or ring-forming, reactions represent an advanced strategy to construct fused or spirocyclic polycyclic systems from the pyrrolidine scaffold, thereby introducing significant conformational rigidity and structural complexity. While direct annulation on this compound is a specialized field, strategies applied to the core pyroglutamate structure are highly relevant.

One approach involves the functionalization of the pyrrolidine ring to introduce reactive handles suitable for intramolecular cyclization. For instance, introducing an allyl group at the C5 position of a pyroglutamate derivative sets the stage for an intramolecular reaction to build a spirocyclic lactam. Another powerful method is the use of enecarbamates, derived from the lactam, in annulative technologies to prepare fused bicyclic systems. Aza-annulation reactions have also been employed to synthesize spirocyclic pyrrolidones from related α-ketolactams, demonstrating a viable pathway for creating intricate, three-dimensional structures. These methods transform the simple monocyclic pyrrolidine core into more complex polycyclic scaffolds suitable for advanced medicinal chemistry programs.

Diastereoselective and Enantioselective Modifications of Existing Chiral Centers

The inherent chirality of this compound makes it an excellent starting point for asymmetric synthesis, where the goal is to control the stereochemistry of newly formed chiral centers.

Introduction of Additional Chiral Centers with Defined Stereochemistry

The existing (R)-stereocenter at the C2 position of the pyrrolidine ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other sites on the molecule or on appended side chains. This principle is crucial in the synthesis of diastereomerically pure compounds.

In the development of calpain inhibitors, the synthesis of a diastereomeric pair of complex amides was achieved starting from the (R)-pyrrolidine scaffold. google.com Specifically, (R)‐1‐benzyl‐5‐oxopyrrolidine‐2‐carboxamide was coupled to a chiral amine side chain, leading to the formation of (R,S) and (R,R) diastereomers. google.com This allowed for the direct investigation of the impact of the new stereocenter's configuration on biological activity, where the (R,S) diastereomer was found to be significantly more potent. google.com Such diastereoselective syntheses are fundamental for creating complex molecules with precisely defined three-dimensional structures and for optimizing interactions with chiral biological targets like enzyme active sites.

Table 3: Comparison of Diastereomeric Calpain Inhibitors

| Compound | Configuration | Calpain-1 IC50 | Significance | Reference |

| 1c | (R)-pyrrolidine, (S)-butan-2-yl | 78 nM | The matched diastereomer, showing significantly higher potency. | google.com |

| 1g | (R)-pyrrolidine, (R)-butan-2-yl | >1000 nM | The mismatched diastereomer, demonstrating low potency. | google.com |

Chiral Resolution Techniques for Enantiomeric Enrichment and Purification (e.g., Chiral High-Performance Liquid Chromatography)

While this compound is often sourced from the chiral pool, its synthesis from achiral precursors would yield a racemic mixture. Furthermore, downstream reactions could potentially compromise its enantiomeric purity. Therefore, techniques for enantiomeric enrichment and analysis are critical.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a premier technique for both analytical and preparative separation of enantiomers. The principle relies on the differential interaction of enantiomers with a chiral selector that is immobilized on the HPLC column support.

Common types of CSPs effective for resolving chiral compounds include:

Pirkle-type (brush-type) phases: These often feature electron-rich or electron-deficient aromatic rings that engage in π-π stacking, along with sites for hydrogen bonding and dipole-dipole interactions. An example is the N-(3,5-dinitrobenzoyl)-D-phenylglycine phase.

Polysaccharide-based phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support provide chiral grooves and cavities where enantiomers can intercalate differently.

Cyclodextrin and Cyclofructan-based phases: These create chiral cavities where one enantiomer fits better than the other, leading to separation.

For compounds like benzyl carboxylates, pre-column derivatization is sometimes used to enhance interaction with the CSP and improve separation. The choice of mobile phase (typically a mixture of alkanes and alcohols) is optimized to achieve the best balance of retention and resolution. This technique is indispensable for verifying the enantiomeric excess of the starting material and for purifying the final chiral products to meet the stringent requirements of pharmaceutical applications.

Spectroscopic and Advanced Analytical Methodologies for the Characterization of R Benzyl 5 Oxopyrrolidine 2 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-Benzyl 5-oxopyrrolidine-2-carboxylate in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic connectivity and spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and neighboring protons (spin-spin coupling). The expected signals for this compound include a multiplet for the five aromatic protons of the benzyl (B1604629) group, a characteristic signal for the benzylic methylene (B1212753) (CH₂) protons, and distinct signals for the protons on the pyrrolidinone ring, including the chiral center proton at C2. The amide proton (NH) typically appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for the two carbonyl carbons (ester and lactam), the aromatic carbons of the benzyl group, the benzylic CH₂ carbon, and the three aliphatic carbons of the pyrrolidinone ring. Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. ugm.ac.id

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| C2-H | ~4.3 - 4.5 | ~55 - 58 | Doublet of doublets (dd); chiral center proton coupled to C3 protons. |

| C3-H₂ | ~2.2 - 2.5 | ~28 - 32 | Multiplets (m); diastereotopic protons, each coupled to C2-H and C4 protons. |

| C4-H₂ | ~2.3 - 2.6 | ~24 - 28 | Multiplet (m); coupled to C3 protons. |

| C5 (Lactam C=O) | - | ~175 - 178 | Quaternary carbon. |

| N-H | ~6.5 - 8.0 | - | Broad singlet (br s); chemical shift can be solvent-dependent. |

| Ester C=O | - | ~170 - 173 | Quaternary carbon. |

| Benzyl CH₂ | ~5.2 | ~66 - 68 | Two doublets (d) or singlet (s); can be diastereotopic. |

| Benzyl Aromatic C-H | ~7.3 - 7.4 | ~128 - 129 | Multiplet (m) integrating to 5 protons. Includes ortho, meta, and para positions. |

| Benzyl Aromatic C | - | ~135 - 136 | Quaternary carbon (ipso-carbon). |

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a clear correlation pathway along the pyrrolidinone ring backbone: from the C2 proton to the two C3 protons, and from the C3 protons to the C4 protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems. Key expected correlations include those from the benzylic CH₂ protons to the ester carbonyl carbon and the aromatic ipso-carbon, and from the C2-H and C4-H₂ protons to the lactam carbonyl carbon (C5). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. This is particularly useful for confirming stereochemistry and conformational details. For instance, correlations between the benzyl group protons and specific protons on the pyrrolidinone ring can help define the molecule's preferred conformation in solution. researchgate.net

Interactive Data Table: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei From | Correlating Nuclei To | Information Gained |

| COSY | C2-H | C3-H₂ | Confirms connectivity within the pyrrolidinone ring. |

| COSY | C3-H₂ | C4-H₂ | Confirms connectivity within the pyrrolidinone ring. |

| HSQC | All H atoms | Their directly attached C atoms | Assigns all protonated carbons. |

| HMBC | Benzyl CH₂ | Ester C=O, Benzyl Aromatic C1' | Connects the benzyl ester group to the carbonyl. |

| HMBC | C2-H, C4-H₂ | Lactam C=O (C5) | Confirms the structure of the pyroglutamate (B8496135) ring. |

| NOESY | Benzyl CH₂ | C2-H and/or specific aromatic protons | Provides insight into spatial proximity and conformation. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₁₂H₁₃NO₃), the calculated monoisotopic mass is 219.0895 Da. nih.gov HRMS analysis can verify this mass with high precision (typically within 5 ppm), which serves as strong evidence for the assigned molecular formula. uj.edu.plmdpi.com

Beyond accurate mass, MS/MS fragmentation experiments help to elucidate the molecular structure. Under ionization, the molecule fragments in a predictable manner.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 219.0895 | [M+H]⁺ | C₁₂H₁₄NO₃⁺ | Protonated molecular ion. |

| 128.0393 | [M - C₇H₇]⁺ | C₅H₆NO₃⁺ | Loss of the benzyl group, resulting in the protonated pyroglutamic acid fragment. |

| 91.0542 | [C₇H₇]⁺ | C₇H₇⁺ | The stable tropylium (B1234903) cation, a very common fragment for benzyl-containing compounds. |

| 84.0444 | [C₄H₆NO]⁺ | C₄H₆NO⁺ | A common fragment resulting from the cleavage of the pyrrolidinone ring after loss of the ester group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational frequencies of specific bonds.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. The five-membered lactam ring introduces ring strain, which typically shifts the amide carbonyl stretch to a higher frequency (~1700-1750 cm⁻¹) compared to a linear amide. The ester carbonyl stretch is also prominent in the same region (~1735-1750 cm⁻¹). mdpi.commdpi.com Other key signals include the N-H stretch of the amide, C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring. mdpi.comspectroscopyonline.com

Interactive Data Table: Characteristic IR/Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Lactam (Amide) | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | Benzyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Pyrrolidinone, CH₂ | 2850 - 2960 | Medium |

| C=O Stretch | Ester | ~1735 - 1750 | Strong |

| C=O Stretch (Amide I) | Lactam | ~1700 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

Chiroptical Techniques for Absolute Stereochemistry and Optical Purity Determination

As a chiral molecule, the determination of its absolute stereochemistry and enantiomeric purity is essential. Chiroptical techniques, which measure the differential interaction of the molecule with polarized light, are the definitive methods for this purpose.

Optical rotation is a fundamental property of chiral, non-racemic substances. It measures the angle to which a plane of polarized light is rotated when passed through a sample. The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions (temperature, solvent, concentration, and wavelength of light—typically the sodium D-line at 589 nm).

For this compound, a non-zero specific rotation value confirms its enantiomeric purity. The sign of the rotation (dextrorotatory, +, or levorotatory, -) is a key identifier of this specific enantiomer, which will be equal in magnitude but opposite in sign to its (S)-enantiomer. This measurement is a critical quality control parameter to ensure the correct stereoisomer has been synthesized and isolated. uj.edu.pl The enantiomeric excess (% ee) of a sample can also be determined by comparing its measured specific rotation to the value for the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by non-racemic samples. For this compound and its derivatives, CD spectroscopy serves as a critical tool for confirming the absolute configuration of the chiral center at the C2 position of the pyrrolidine (B122466) ring and for studying the conformational properties of these molecules in solution.

The chromophores present in this compound, namely the amide group within the lactam ring, the carboxylate ester, and the benzyl aromatic ring, all contribute to the CD spectrum. The lactam amide chromophore typically exhibits a negative Cotton effect for the n → π* transition around 220 nm and a positive Cotton effect for the π → π* transition below 200 nm in L-pyroglutamic acid, which has the (S) configuration. Consequently, for the (R)-enantiomer, an inverted spectrum with a positive Cotton effect around 220 nm is expected. The presence of the benzyl group can introduce additional complexities to the spectrum due to its own electronic transitions, which can couple with the other chromophores.

The sign and magnitude of the Cotton effects observed in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and functional groups. Therefore, CD spectroscopy provides a definitive signature for the (R)-configuration of the molecule. By comparing the experimental CD spectrum of a synthesized sample to that of a known standard or to theoretical predictions, the stereochemical integrity can be unequivocally established.

Furthermore, changes in the solvent, temperature, or the introduction of substituents on the pyrrolidine or benzyl ring can induce conformational changes, which in turn would be reflected in the CD spectrum. This sensitivity allows for detailed conformational analysis, providing insights into the preferred solution-state geometry of these molecules, which is crucial for understanding their biological activity and interactions with chiral environments such as enzymes and receptors.

Table 1: Representative Chiroptical Data for Pyroglutamic Acid Derivatives

| Compound | Configuration | Specific Rotation ([α]D) | Solvent | Wavelength (nm) for n → π* Transition | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| L-Pyroglutamic Acid | S | -11.5° | Water | ~220 | Negative |

| (R)-Pyroglutamic Acid | R | +11.5° | Water | ~220 | Positive |

Note: This table provides generalized data for the parent pyroglutamic acid to illustrate the principle of opposite Cotton effects for enantiomers. The exact values for this compound may vary.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the most unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, thereby offering a definitive structural proof for this compound and its derivatives. The resulting crystal structure is a detailed and accurate model of the molecule's conformation in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For this compound, a successful crystallographic analysis would confirm the (R)-configuration at the C2 position of the pyrrolidine ring. It would also reveal the conformation of the five-membered lactam ring, which is typically a twisted or envelope conformation, and the relative orientation of the benzyl ester substituent. Furthermore, the analysis of the crystal packing can provide valuable insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the solid-state assembly of the molecules.

While a crystal structure for this compound itself is not publicly available as of the current date, the following table presents crystallographic data for a related, more complex derivative, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, to illustrate the type of detailed information obtained from an X-ray crystallographic study.

Table 2: Illustrative Crystallographic Data for a Benzylpyrrolidine Derivative

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇BrN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.426(5) |

| b (Å) | 6.5325(15) |

| c (Å) | 19.972(5) |

| β (°) | 107.62(3) |

| Volume (ų) | 1918.1(9) |

| Z | 4 |

| R-factor | 0.0586 |

Data obtained for (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, a derivative containing the benzylpyrrolidine core.

Strategic Applications of R Benzyl 5 Oxopyrrolidine 2 Carboxylate in Advanced Organic Synthesis and Chemical Biology

Precursor in Asymmetric Total Synthesis of Natural Products and Analogues

The inherent chirality and functionality of (R)-benzyl 5-oxopyrrolidine-2-carboxylate make it an ideal starting point for the asymmetric total synthesis of various natural products and their analogues. The pyrrolidine (B122466) core serves as a rigid scaffold from which additional stereocenters and complex ring systems can be elaborated with a high degree of stereocontrol.

Bioactive Pyrrolidine-Containing Natural Products (e.g., Lycoperdic Acid)

This compound and its parent compound, pyroglutamic acid, are key precursors in the synthesis of numerous bioactive natural products containing the pyrrolidine motif. A notable example is Lycoperdic acid, a natural amino acid derivative isolated from the mushroom Lycoperdon perlatum. Synthetic strategies toward Lycoperdic acid often utilize the pyroglutamate (B8496135) scaffold to establish the desired stereochemistry at the C2 position. The synthesis typically involves the elaboration of the C4 position of the pyrrolidinone ring to construct the fused lactone moiety characteristic of Lycoperdic acid. While various derivatives of pyroglutamic acid have been employed, the use of the benzyl (B1604629) ester provides a convenient protecting group that can be readily removed in the final stages of the synthesis.

Complex Polycyclic Structures Derived from Pyrrolidine Building Blocks

The utility of this compound extends to the synthesis of more complex, polycyclic alkaloids. The pyrrolidine ring serves as a foundational building block upon which intricate architectures can be constructed through various cyclization strategies. For instance, the lactam carbonyl and the ester functionality can be selectively manipulated to introduce new ring systems. Annulation reactions, radical cyclizations, and transition-metal-catalyzed cross-coupling reactions are commonly employed to build fused or spirocyclic structures onto the pyrrolidine core. This approach has proven effective in the synthesis of various classes of alkaloids, where the stereochemistry of the final product is often dictated by the initial chirality of the starting pyroglutamate derivative.

Development of Novel Chiral Catalysts and Auxiliaries Based on Pyrrolidine Structures

The rigid conformational nature of the pyrrolidine ring system present in this compound has made it an attractive scaffold for the design and synthesis of novel chiral catalysts and auxiliaries. These pyrrolidine-based structures are instrumental in a wide range of asymmetric transformations, enabling the stereoselective synthesis of chiral molecules.

The development of such catalysts often involves the modification of the nitrogen atom or the carboxylate group of the pyroglutamate core to introduce catalytically active moieties or coordinating groups. For example, the secondary amine, after deprotection of the benzyl group, can be functionalized to create chiral ligands for transition metal catalysts. Similarly, the carboxylate can be converted into various functional groups that can act as hydrogen-bond donors or Lewis basic sites to activate substrates in organocatalytic reactions. The inherent chirality of the (R)-pyrrolidine framework effectively biases the transition state of the catalyzed reaction, leading to high levels of enantioselectivity. These pyrrolidine-based catalysts and auxiliaries have found widespread application in asymmetric aldol (B89426) reactions, Michael additions, Diels-Alder reactions, and various other carbon-carbon bond-forming reactions.

Construction of Peptidomimetics and Conformationally Constrained Amino Acid Surrogates

In the realm of medicinal chemistry, this compound serves as a valuable building block for the construction of peptidomimetics and conformationally constrained amino acid surrogates. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The rigid pyrrolidinone scaffold of this compound provides a means to restrict the conformational flexibility of a peptide chain, which can lead to increased receptor binding affinity and selectivity. By incorporating this moiety into a peptide sequence, specific turns or secondary structures can be induced. Furthermore, the functional groups on the pyrrolidine ring can be elaborated to mimic the side chains of natural amino acids, leading to the creation of novel, non-proteinogenic amino acid surrogates. These surrogates are then used in the synthesis of peptidomimetics with tailored structural and biological properties.

Intermediates for the Synthesis of Diverse Compound Libraries in Chemical Biology Research

The versatility of this compound as a chiral building block makes it an ideal starting point for the synthesis of diverse compound libraries for chemical biology research and drug discovery. The ability to functionalize the pyrrolidine ring at multiple positions allows for the generation of a wide range of structurally distinct molecules from a common precursor.

These compound libraries are invaluable tools for screening against various biological targets to identify new lead compounds. The synthesis of such libraries often employs combinatorial chemistry approaches, where different substituents are introduced at various positions of the pyroglutamate scaffold. This strategy enables the rapid exploration of chemical space and the identification of structure-activity relationships.

Exploration in Calpain Inhibitor Synthesis and Structure-Activity Relationships

A significant application of this compound and its derivatives is in the synthesis of inhibitors for calpains, a family of calcium-dependent cysteine proteases. Aberrant calpain activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer.

Researchers have utilized the (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid scaffold as the P2 moiety in the design of potent and selective ketoamide-based calpain inhibitors. sci-hub.se The synthesis of these inhibitors typically involves the coupling of the pyroglutamate derivative with a suitable P1 fragment. sci-hub.se The benzyl group on the nitrogen atom of the pyrrolidinone ring has been found to be important for activity. sci-hub.se

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these inhibitors. These studies have explored the effects of various substituents on the pyrrolidine ring and the P1 fragment. The stereochemistry at the C2 position of the pyroglutamate core, derived from the (R)-enantiomer of benzyl 5-oxopyrrolidine-2-carboxylate, is crucial for effective binding to the active site of calpain. sci-hub.se This strategic use of a chiral building block has led to the development of advanced compounds, such as ABT-957 (Alicapistat), which has progressed to clinical trials. nih.gov

| Compound | P1 Fragment | Calpain-1 IC50 (nM) | Cathepsin B Selectivity |

| 5 | N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl) | 56 | >1000 |

| 22 | N-(4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl) | 22 | >1000 |

Table 1. In vitro inhibition profile of calpain inhibitors derived from (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid. Data sourced from Jantos et al. (2019). sci-hub.se

Analog Generation for Neurochemical Modulation and Nootropic Activity Research

This compound is a pivotal starting material in the generation of analog libraries aimed at exploring neurochemical modulation and discovering novel nootropic agents. Its structure combines the advantageous chiral scaffold of pyroglutamic acid with a strategically placed benzyl ester, which serves as a versatile functional group for synthetic elaboration. The core strategy involves leveraging the carboxylate position to introduce diverse chemical functionalities, thereby systematically altering the molecule's properties to probe its interactions with neurological targets.

The primary role of this compound in this context is as a protected precursor to (R)-pyroglutamic acid derivatives. The benzyl group masks the carboxylic acid, allowing for modifications at other positions if necessary, but more commonly, it is removed to liberate the free carboxylic acid for subsequent coupling reactions. This free acid, (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid, is a key intermediate for creating a wide array of amide-based analogs. The generation of these analogs is a cornerstone of structure-activity relationship (SAR) studies, which seek to correlate specific structural features with observed biological activity, such as cognitive enhancement or neuroprotection.

A significant area of research where this strategy has been employed is in the development of calpain inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. While the primary goal is to inhibit calpain, a protease implicated in neuronal damage, a secondary and highly desirable outcome is the restoration or enhancement of cognitive function. Research into a series of ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides has demonstrated this dual potential. In these studies, the (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid intermediate is coupled with various amino-ketoamide moieties to produce a library of final compounds.

These investigations have yielded compounds with significant biological activity. For instance, the diastereomeric pair (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide and its (R,R) counterpart were synthesized and evaluated. This exploration of stereochemistry is crucial in understanding the precise interactions with biological targets. The results showed that the (R,S) diastereomer was a significantly more potent inhibitor of calpain-1. Furthermore, this specific analog was shown to restore cognitive function in a mouse model of amnesia, directly linking the strategic modification of the pyroglutamate scaffold to nootropic-like effects. nih.gov

The data below illustrates the findings from such a study, highlighting the importance of stereochemistry in the generated analogs.

Table 1: Comparative Activity of Pyroglutamate-derived Calpain Inhibitors

| Compound ID | Diastereomer Configuration | Calpain-1 IC₅₀ (nM) | Cognitive Function Restoration |

|---|---|---|---|

| 1c | (R,S) | 78 | Yes |

| 1g | (R,R) | >1000 | Not Reported |

Data derived from studies on ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides. nih.gov

This approach of using this compound as a foundational block for analog synthesis allows researchers to systematically probe the chemical space around the pyroglutamate core. By varying the amide substituent, it is possible to fine-tune properties such as potency, selectivity, and metabolic stability, ultimately leading to the identification of lead compounds with promising profiles for neurochemical modulation and cognitive enhancement.

Future Perspectives and Emerging Research Trajectories for R Benzyl 5 Oxopyrrolidine 2 Carboxylate Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Methodologies for Chiral Pyrrolidines

The synthesis of chiral pyrrolidines, including (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

A key area of innovation is the advancement of biocatalysis . Engineered enzymes and whole-cell systems offer exceptional stereo-, regio-, and chemoselectivity under mild, aqueous conditions, thereby reducing the reliance on hazardous solvents and reagents. nih.govnih.govnih.gov For instance, the directed evolution of enzymes like cytochrome P411 has enabled the construction of chiral pyrrolidines through novel intramolecular C(sp³)–H amination reactions, a process previously inaccessible through traditional chemistry. nih.govnih.govnih.gov This "new-to-nature" biocatalysis provides a direct and efficient route to complex N-heterocycles from simple azide (B81097) precursors. nih.gov

Flow chemistry represents another significant stride in sustainable synthesis. Continuous-flow reactors, often coupled with immobilized catalysts or biocatalysts, offer enhanced safety, precise control over reaction parameters, and superior scalability compared to batch processes. nih.gov The integration of chemo- and biocatalytic steps within a single flow system can streamline multi-step syntheses, minimize purification steps, and reduce solvent consumption. researchgate.net

Furthermore, the development of atom-economical reactions is central to green synthetic design. researchgate.netclockss.org Reactions such as [3+2] dipolar cycloadditions are inherently efficient, as they allow for the construction of the pyrrolidine (B122466) ring with control over multiple stereocenters while incorporating most of the atoms from the reactants into the final product. rsc.orgresearchgate.net Researchers are also exploring catalyst-free, multi-component domino reactions in green solvents like ethanol-water mixtures, which further enhance the sustainability profile by simplifying procedures and avoiding toxic materials. researchgate.net

Table 1: Comparison of Green Synthetic Strategies for Chiral Pyrrolidines

| Strategy | Core Principle | Advantages | Challenges |

| Biocatalysis | Use of enzymes or microorganisms to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Enzyme stability, substrate scope limitations, cost of enzyme development. |

| Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced safety, precise control, easy scalability, integration of multiple steps. | High initial equipment cost, potential for clogging, requires process optimization. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Minimizes byproduct formation and waste, increases process efficiency. | Requires careful design of reaction pathways (e.g., cycloadditions, rearrangements). |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact, improved safety. | Reactant solubility issues, potential for different reaction kinetics. |

Integration of Artificial Intelligence and Robotics in Automated Synthesis and Optimization of Pyrrolidine Derivatives

The convergence of artificial intelligence (AI), machine learning (ML), and robotics is set to revolutionize the synthesis and optimization of pyrrolidine derivatives. These technologies promise to accelerate the discovery-to-production timeline by automating routine tasks, predicting reaction outcomes, and exploring complex reaction spaces with unprecedented efficiency. acs.orgmdpi.com

Robotic platforms translate these digital plans into physical reality. Automated synthesis robots, sometimes called "chemputers" or "synbots," can perform multi-step syntheses, including liquid handling, heating, cooling, mixing, and purification, without human intervention. nih.govresearchgate.netresearchgate.net These systems operate with high precision and reproducibility, enabling high-throughput experimentation (HTE), where hundreds or thousands of reactions are run in parallel to rapidly screen for optimal conditions or discover new reactivity. bldpharm.comclearsynth.com This automated approach not only increases the speed of research but also enhances safety by containing hazardous reagents within enclosed systems. acs.org

The true power of this integration lies in the creation of closed-loop or "self-driving" laboratories . In such a system, an AI algorithm designs an experiment, a robot executes it, analytical instruments gather the results, and the data is fed back to the AI. wikipedia.orgfrontiersin.org The AI then uses this new information to refine its models and design the next set of experiments, iteratively moving toward a predefined goal, such as maximizing the yield of a chiral pyrrolidine derivative. This autonomous cycle of design, execution, analysis, and learning can operate 24/7, dramatically accelerating the optimization process. mdpi.com

Table 2: Roles of AI and Robotics in the Pyrrolidine Synthesis Workflow

| Stage | Role of Artificial Intelligence (AI/ML) | Role of Robotics |

| Design | Proposes synthetic routes (retrosynthesis); predicts reaction outcomes (yield, selectivity). researchgate.netresearchgate.net | N/A |

| Planning | Suggests optimal reaction conditions (catalyst, solvent, temp.); generates experimental protocols. wikipedia.org | N/A |

| Execution | N/A | Performs automated liquid/solid handling, reagent dispensing, and reaction monitoring. nih.govresearchgate.net |

| Analysis | Processes and interprets analytical data (e.g., from LC-MS, NMR). | Prepares samples for analysis; integrates with analytical instruments. researchgate.net |

| Optimization | Uses experimental feedback to refine predictive models and design the next iteration of experiments. wikipedia.org | Executes the next round of experiments based on AI-generated protocols. |

Exploration of Diverse Chemical Space through Advanced Derivatization and Scaffold Hopping Strategies

The this compound scaffold, derived from pyroglutamic acid, serves as a versatile starting point for exploring a vast and diverse chemical space. acs.org Future research will increasingly focus on moving beyond simple analogues to create novel molecular architectures through advanced derivatization, diversity-oriented synthesis (DOS), and scaffold hopping.

Advanced derivatization involves the selective modification of the core structure's functional groups—the lactam, the carboxylic ester, and the alpha-carbon—to generate libraries of related compounds. acs.orgresearchgate.net This allows for a systematic exploration of the structure-activity relationship (SAR) for a given biological target. researchgate.net For example, modifying the N-phenyl ring of related 5-oxopyrrolidine structures with moieties like azoles and hydrazones has led to the discovery of compounds with potent anticancer and antimicrobial activities. rsc.org

Diversity-Oriented Synthesis (DOS) aims to populate chemical space with structurally diverse and complex molecules, rather than focusing on a single target (target-oriented synthesis). wikipedia.org The pyrrolidine ring is an ideal template for DOS because its stereochemistry and multiple functionalization points can be exploited to generate significant skeletal diversity. nih.gov Techniques like multi-component 1,3-dipolar cycloaddition reactions can produce complex, spirocyclic, and polycyclic pyrrolidine-containing scaffolds in a single step, providing rapid access to novel compound libraries for high-throughput screening. researchgate.netwikipedia.org

Scaffold hopping is a powerful medicinal chemistry strategy for discovering new classes of compounds that retain the biological activity of a known agent but possess a fundamentally different core structure. frontiersin.orgcymitquimica.com This approach is used to improve properties like solubility or metabolic stability, or to create novel intellectual property. frontiersin.org Starting from a known pyrrolidine-based active molecule, computational and synthetic methods can be used to identify and create bioisosteric replacements for the pyrrolidine core, thereby "hopping" to a new region of chemical space while preserving the key pharmacophoric features required for biological activity. researchgate.net

Table 3: Strategies for Chemical Space Exploration with Pyrrolidine Scaffolds

| Strategy | Goal | Approach | Outcome |

| Derivatization | Optimize activity for a specific target (SAR exploration). | Systematic modification of functional groups on the existing scaffold. | A library of closely related analogues with potentially improved potency or properties. |

| Diversity-Oriented Synthesis (DOS) | Explore broad areas of chemical space to find new biological activities. | Use of complex, branching reaction pathways to create skeletal and stereochemical diversity. | A library of structurally diverse compounds with novel core structures. wikipedia.org |

| Scaffold Hopping | Discover novel chemotypes with similar activity but improved properties or new IP. | Replace the core scaffold with a bioisosteric equivalent while retaining key binding interactions. | A new class of compounds with a different molecular backbone but similar biological function. cymitquimica.com |

Potential Role in Supramolecular Chemistry and Advanced Materials Science

The unique structural and chemical properties of this compound and related chiral pyrrolidines position them as valuable building blocks for the development of advanced materials and complex supramolecular systems. Their inherent chirality, rigidity, and capacity for hydrogen bonding are key features that can be harnessed to direct molecular assembly and create functional materials.

In supramolecular chemistry , non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) are used to organize molecules into well-defined, higher-order structures. Pyroglutamic acid derivatives have been shown to form supramolecular associations, including gels in organic solvents, through strong intermolecular hydrogen bonding. acs.org This self-assembly behavior can be exploited to create novel materials like liquid crystals, stimuli-responsive gels, and molecular capsules for encapsulation and delivery.

The chirality of the pyrrolidine scaffold is crucial for applications in chiral recognition . Molecules containing this motif can be immobilized onto stationary phases for chiral chromatography, where they act as selectors to separate enantiomers. nih.gov In solution, they can form diastereomeric complexes with other chiral molecules, a principle that is fundamental to asymmetric catalysis and the development of chiral sensors.

In materials science , pyrrolidine units are being incorporated into polymer backbones to create advanced functional materials. For example, researchers have synthesized chiral porous polymers by linking pyrrolidine-based monomers. rsc.org These materials combine the catalytic activity of the pyrrolidine moiety with the high surface area and stability of a porous organic polymer, creating highly effective and recyclable heterogeneous organocatalysts that can operate in environmentally friendly solvents like water. rsc.org The ability to build chiral, catalytically active sites directly into a robust material opens up new possibilities for green industrial processes. Furthermore, the pyrrolidine scaffold is a component in materials designed for biological applications, including compounds that interact with nucleic acids like RNA. acs.org

Q & A

Q. What are the common synthetic routes for (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, and how is diastereoselectivity achieved?

The synthesis typically involves diastereoselective strategies, such as the use of chiral auxiliaries or enantioselective catalysis. For example, a diastereoselective method for analogous methyl esters involves reacting γ-lactam precursors with aryl/pyridyl substituents under optimized conditions (e.g., THF, Cs₂CO₃, and transition metal catalysts). Diastereoselectivity is achieved via steric control in the transition state, as demonstrated in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, where the (2R*,3R*) configuration dominates due to π-stacking interactions and steric hindrance .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR to confirm stereochemistry and functional groups (e.g., carbonyl at δ ~170 ppm).

- X-ray crystallography : Resolves absolute configuration, as seen in structurally related pyrrolidine derivatives .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Elemental analysis : Validates purity and composition .

Q. What is the biological relevance of 5-oxopyrrolidine-2-carboxylate derivatives in biochemical pathways?

5-Oxopyrrolidine-2-carboxylate (pyroglutamate) is a metabolic intermediate in the proline biosynthesis pathway. It forms via cyclization of glutamyl phosphate, an unstable intermediate in prokaryotic systems. Its accumulation in proA mutants highlights its role as a regulatory checkpoint .

Advanced Research Questions

Q. How do catalytic systems influence coupling reactions of this compound with alkynes?

Catalyst selection critically impacts reaction efficiency:

- Ruthenium-based systems : Ru(methallyl)₂(cod) with n-Bu₃P/DMAP enables anti-Markovnikov addition to alkynes, achieving 96% yield in (E)-enamide formation .

- Copper systems : CuI/Cs₂CO₃ fails in coupling with ethynylsilanes due to poor substrate activation, leading to side reactions .

| Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|

| Ru(methallyl)₂(cod) | Anti-Markovnikov addition | 96% | |

| CuI/Cs₂CO₃ | Coupling with ethynylsilane | Ineffective |

Q. What strategies mitigate side reactions during functionalization of this compound?

- Solvent optimization : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Protecting groups : Introduce Boc or benzyl groups to shield reactive sites, as seen in indole coupling studies .

- Temperature control : Lower temperatures reduce decomposition of sensitive intermediates (e.g., 0°C for gold-catalyzed reactions) .

Q. How does stereochemistry affect reactivity in gold-catalyzed reactions?

The (R)-configuration enhances enantioselectivity in cyclization reactions. For example, gold catalysts paired with chiral ligands (e.g., NHC-Au complexes) exploit the stereoelectronic environment of the (R)-isomer to favor specific transition states, improving yields of alkaloid precursors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.